

A Comprehensive Technical Guide to 7-Bromoquinazoline-2,4(1H,3H)-dione

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Compound of Interest

Compound Name: 7-Bromoquinazoline-2,4(1H,3H)-dione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **7-Bromoquinazoline-2,4(1H,3H)-dione**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document covers its fundamental chemical properties, synthesis protocols, and its role as a key scaffold in the development of novel therapeutic agents.

Core Compound Properties

7-Bromoquinazoline-2,4(1H,3H)-dione is a substituted quinazoline derivative. Its chemical structure and key properties are summarized below.

Property	Value	Reference
CAS Number	114703-12-7	
Molecular Formula	C ₈ H ₅ BrN ₂ O ₂	
Molecular Weight	241.05 g/mol	
Appearance	White solid	[1] [2]
Melting Point	>250 °C	[1] [2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **7-Bromoquinazoline-2,4(1H,3H)-dione**.

Spectroscopy	Data	Reference
¹ H NMR (400 MHz, DMSO-d ₆)	δ 11.39 (brs, 1H), 11.22 (brs, 1H), 7.79 (d, J = 8.0 Hz, 1H), 7.36–7.33 (m, 2H)	[1][2]
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 162.2, 150.1, 142.0, 129.0, 128.2, 125.3, 117.6, 113.6	[1][2]
ESI-HRMS (m/z)	Calculated for C ₈ H ₆ BrN ₂ O ₂ [M+H] ⁺ : 240.9607, Found: 240.9602	[1][2]

Experimental Protocols

Synthesis of 7-Bromoquinazoline-2,4(1H,3H)-dione

A common and efficient method for the synthesis of **7-Bromoquinazoline-2,4(1H,3H)-dione** is through a DMAP-catalyzed one-pot reaction from 2-aminobenzamides and di-tert-butyl dicarbonate.[1][2]

General Procedure: To a solution of 4-bromo-2-aminobenzamide (1 mmol) in anhydrous THF (10 mL) is added DMAP (0.1 mmol) and di-tert-butyl dicarbonate (1.2 mmol). The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure **7-Bromoquinazoline-2,4(1H,3H)-dione**. This method resulted in a 93% yield of a white solid.[1][2]

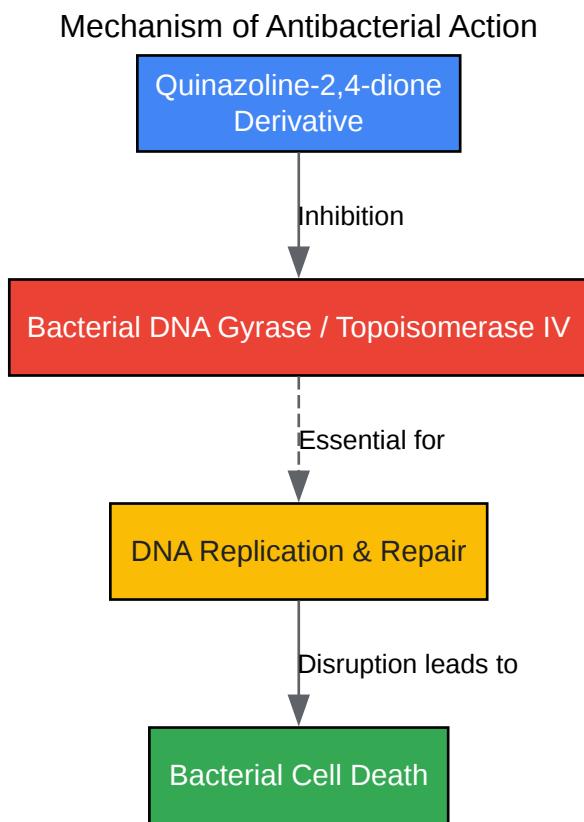
Biological Significance and Applications

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. **7-Bromoquinazoline-2,4(1H,3H)-dione**

dione serves as a key intermediate in the synthesis of these pharmacologically active molecules.

Antibacterial Activity: Inhibition of DNA Gyrase

Derivatives of quinazoline-2,4(1H,3H)-dione have been identified as potent antibacterial agents.[3][4][5] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[3] This inhibition disrupts bacterial cell division and leads to cell death.



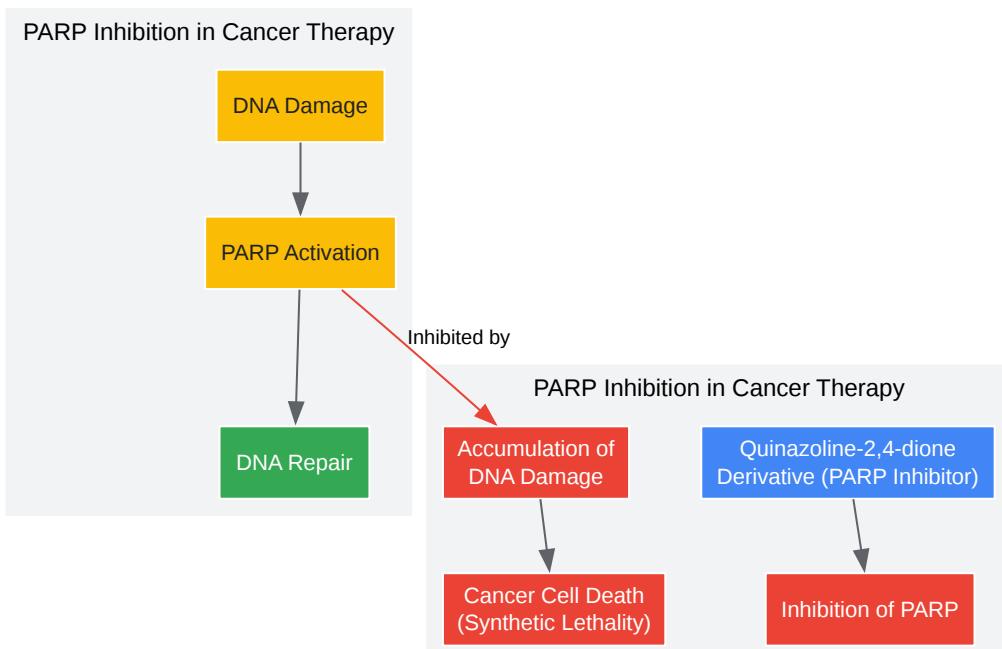
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Caption: Inhibition of bacterial DNA gyrase by quinazoline-2,4-dione derivatives.

Anticancer Activity: PARP Inhibition

Several derivatives of quinazoline-2,4(1H,3H)-dione have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2.^{[6][7][8][9][10]} PARP enzymes play a critical role in DNA repair. In cancer cells with deficient DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

PARP Inhibition in Cancer Therapy



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Caption: Role of quinazoline-2,4-dione derivatives as PARP inhibitors in cancer.

Quantitative Biological Data

The following table summarizes the inhibitory activities of selected quinazoline-2,4(1H,3H)-dione derivatives against various biological targets.

Compound Derivative	Target	Activity (IC ₅₀)	Reference
Derivative 11a	PARP-1	467 nM	[9]
PARP-2	11.5 nM	[9]	
Derivative 24	PARP-1	0.51 nM	[8]
PARP-2	23.11 nM	[8]	
Derivative 32	PARP-1	1.31 nM	[8]
PARP-2	15.63 nM	[8]	
Compound 13	E. coli	MIC = 65 mg/mL	[3]

This guide highlights the importance of **7-Bromoquinazoline-2,4(1H,3H)-dione** as a versatile building block in the synthesis of compounds with significant therapeutic potential. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.

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